molecular formula C16H20FN3O B7572518 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile

4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile

Cat. No. B7572518
M. Wt: 289.35 g/mol
InChI Key: MVFPHYFMZCYUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile, also known as DF4, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DF4 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile is not fully understood. However, it is believed to act on multiple targets in the body. 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function. 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, serotonin, dopamine, and norepinephrine in the brain. 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile has been shown to decrease the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in preclinical studies for the treatment of various diseases. Another advantage is that it has a well-defined chemical structure, which allows for easy synthesis and characterization. However, one limitation is that the exact mechanism of action of 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile is not fully understood. Another limitation is that further studies are needed to determine the efficacy and safety of 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile in humans.

Future Directions

There are several future directions for the study of 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile. One direction is to further investigate the mechanism of action of 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile and identify its molecular targets. Another direction is to conduct clinical trials to determine the efficacy and safety of 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile in humans. Additionally, further studies are needed to determine the optimal dosage and administration route of 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile. Finally, 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile can be modified to improve its pharmacokinetic and pharmacodynamic properties, which may lead to the development of more potent and selective compounds.

Synthesis Methods

4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-fluoro-3-nitrobenzonitrile with 2,2-dimethylpropionyl chloride in the presence of a base to form 4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-nitrobenzonitrile. The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon. Finally, the amino group is reacted with 1-fluoro-2-nitrobenzene in the presence of a base to form 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile.

Scientific Research Applications

4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile has been studied extensively for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, Parkinson's disease, and depression. 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease, 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile has been shown to have neuroprotective effects and improve cognitive function. In depression, 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile has been shown to have antidepressant effects.

properties

IUPAC Name

4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c1-16(2,3)15(21)20-8-6-19(7-9-20)14-5-4-12(11-18)10-13(14)17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFPHYFMZCYUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile

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